molecular formula C11H10Br3NO B6198024 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide CAS No. 2742659-35-2

5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide

Katalognummer: B6198024
CAS-Nummer: 2742659-35-2
Molekulargewicht: 411.91 g/mol
InChI-Schlüssel: NATFMNHCRGEGEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of bromine atoms at the 5 and 2 positions, a methoxy group at the 6 position, and a hydrobromide salt form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide typically involves multiple steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Bromination: The 6-methoxyquinoline undergoes bromination at the 5 position using bromine in the presence of a catalyst such as iron powder.

    Bromomethylation: The brominated intermediate is then subjected to bromomethylation at the 2 position using formaldehyde and hydrobromic acid.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The quinoline ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Bromination: Bromine, iron powder as a catalyst.

    Bromomethylation: Formaldehyde, hydrobromic acid.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products:

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Coupling Products: Biaryl quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology and Medicine:

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.

Industry:

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Material Science: Employed in the development of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide involves its interaction with biological molecules such as DNA, proteins, and enzymes. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound can intercalate into DNA, disrupting its structure and function, leading to potential antimicrobial and anticancer effects. Additionally, it can inhibit enzyme activity by binding to the active site or allosteric sites.

Vergleich Mit ähnlichen Verbindungen

    5-bromo-2-methylquinoline: Lacks the bromomethyl and methoxy groups, resulting in different chemical properties.

    6-methoxyquinoline: Lacks the bromine atoms, affecting its reactivity and biological activity.

    2-bromo-6-methoxyquinoline: Similar structure but different substitution pattern, leading to varied applications.

Uniqueness:

    Dual Bromine Substitution: The presence of bromine atoms at both the 5 and 2 positions enhances its reactivity and potential biological activity.

    Methoxy Group: The methoxy group at the 6 position contributes to its solubility and interaction with biological molecules.

    Hydrobromide Salt Form: The hydrobromide form improves its stability and solubility in aqueous solutions, making it suitable for various applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide involves the bromination of 2-methyl-6-methoxyquinoline followed by the reaction of the resulting compound with formaldehyde and hydrobromic acid.", "Starting Materials": [ "2-methyl-6-methoxyquinoline", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-6-methoxyquinoline using bromine to yield 5-bromo-2-methyl-6-methoxyquinoline", "Step 2: Reaction of 5-bromo-2-methyl-6-methoxyquinoline with formaldehyde and hydrobromic acid to yield 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide" ] }

CAS-Nummer

2742659-35-2

Molekularformel

C11H10Br3NO

Molekulargewicht

411.91 g/mol

IUPAC-Name

5-bromo-2-(bromomethyl)-6-methoxyquinoline;hydrobromide

InChI

InChI=1S/C11H9Br2NO.BrH/c1-15-10-5-4-9-8(11(10)13)3-2-7(6-12)14-9;/h2-5H,6H2,1H3;1H

InChI-Schlüssel

NATFMNHCRGEGEC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)CBr)Br.Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.